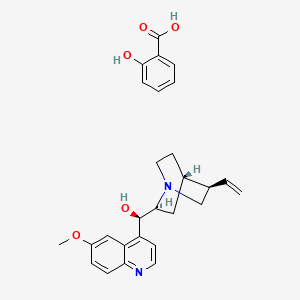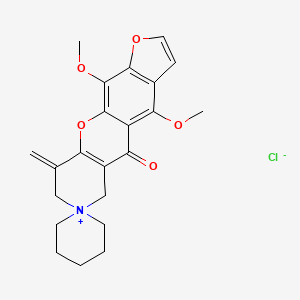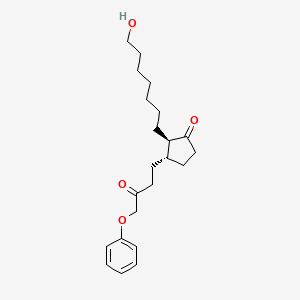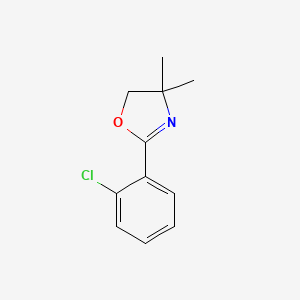
2-(2-Chlorophenyl)-4,5-dihydro-4,4-dimethyloxazole
Overview
Description
2-(2-Chlorophenyl)-4,5-dihydro-4,4-dimethyloxazole is a useful research compound. Its molecular formula is C11H12ClNO and its molecular weight is 209.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectroscopic Characterization and Theoretical Calculations
Studies on compounds similar to "2-(2-Chlorophenyl)-4,5-dihydro-4,4-dimethyloxazole" have included detailed spectroscopic characterization, alongside theoretical calculations using DFT and TD-DFT to understand their molecular structure and properties. These investigations often explore the electronic, optical, and NLO (Non-Linear Optical) properties, which are crucial for applications in materials science and photonic devices (Nuha Wazzan et al., 2016).
Crystal Structure Analysis
Crystal structure analysis is a common theme in the research of chlorophenyl-containing compounds, providing valuable information on the intermolecular interactions, hydrogen bonding, and overall molecular conformation. Such data are essential for understanding the material's properties and guiding the synthesis of new compounds with desired characteristics (G. Sharma et al., 2019).
Corrosion Inhibition
Some chlorophenyl derivatives are studied for their corrosion inhibition properties, particularly for protecting metals like steel in acidic environments. The effectiveness of these compounds as corrosion inhibitors is assessed through a combination of experimental techniques and computational studies, including molecular dynamics simulations and DFT calculations (V. Saraswat & M. Yadav, 2020).
Antimicrobial and Anticancer Activity
The biological activities of chlorophenyl derivatives, including antimicrobial and anticancer potentials, are also a focus area. Through synthesis and characterization, new compounds are evaluated for their efficacy against various bacterial and fungal strains, as well as their ability to inhibit cancer cell growth (H. Hafez et al., 2016).
Luminescence Sensing
Lanthanide-based metal-organic frameworks (MOFs) incorporating chlorophenyl groups have been developed for sensing applications, demonstrating high sensitivity and selectivity towards benzaldehyde derivatives. These materials are promising for detecting volatile organic compounds (VOCs) in various environments (B. Shi et al., 2015).
Mechanism of Action
- Specifically, it selectively blocks VGSCs in their inactivated state, preferentially inhibiting persistent sodium current .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
2-(2-Chlorophenyl)-4,5-dihydro-4,4-dimethyloxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, affecting the overall metabolic processes within the cell .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in the stress response and apoptosis, thereby affecting cell survival and proliferation . Additionally, it impacts cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. For example, it has been shown to inhibit certain kinases, leading to alterations in phosphorylation states and downstream signaling pathways . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, leading to changes in its efficacy and potency. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in adaptive cellular responses, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can induce toxic or adverse effects, including oxidative stress, apoptosis, and organ damage . Understanding the dosage-dependent effects is essential for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which facilitate its biotransformation into various metabolites. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, the interaction with cofactors and other metabolic enzymes can affect the overall metabolic flux and levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cellular membranes via specific transporters or passive diffusion. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution within tissues can also affect its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
2-(2-chlorophenyl)-4,4-dimethyl-5H-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-11(2)7-14-10(13-11)8-5-3-4-6-9(8)12/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMZEVDJNHHMLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=CC=CC=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348682 | |
| Record name | oxazole, 2-(2-chlorophenyl)-4,5-dihydro-4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98191-99-2 | |
| Record name | oxazole, 2-(2-chlorophenyl)-4,5-dihydro-4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,1'-biphenyl]-3,3',5,5'-tetraol](/img/structure/B1617625.png)


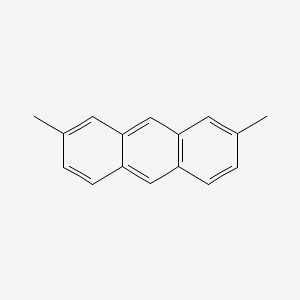
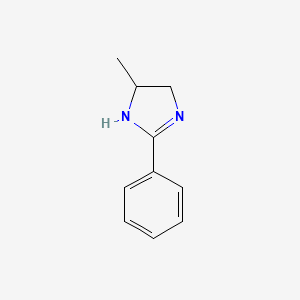
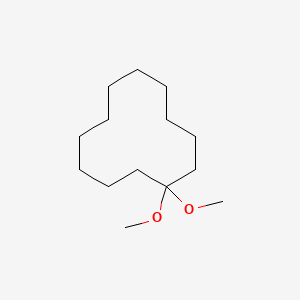


![[3-[[2-(Carboxymethoxy)benzoyl]amino]-2-hydroxypropyl]mercury;hydrate](/img/structure/B1617639.png)
